molecular formula C25H29N5O3S B2996505 N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1110979-85-5

N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

カタログ番号: B2996505
CAS番号: 1110979-85-5
分子量: 479.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole and quinazolinone core. Its structure includes a thioacetamide group linked to a 3,4-dimethylphenyl substituent and a 3-isopropoxypropyl chain at position 4 of the triazoloquinazolinone scaffold. Triazoloquinazolinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by their ability to modulate enzymatic targets or receptor interactions .

特性

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-16(2)33-13-7-12-29-23(32)20-8-5-6-9-21(20)30-24(29)27-28-25(30)34-15-22(31)26-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNQWZGSLVQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H29N5O3S
  • Molecular Weight : 479.6 g/mol
  • Purity : Typically around 95% .

The compound is designed to interact with specific biological targets, particularly in cancer pathways. Its structure includes a thiazolidine moiety which is known to influence various biological processes. The triazolo[4,3-a]quinazoline scaffold has been associated with inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy .

Anticancer Activity

Research indicates that compounds derived from the triazoloquinazoline class exhibit promising anticancer properties. Specifically:

  • Inhibition of Plk1 : The compound has shown efficacy in inhibiting Plk1's polo-box domain (PBD), which is crucial for mitotic progression. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines .
CompoundTargetIC50 (μM)
N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamidePlk1 PBD< 10

Apoptotic Induction

In studies involving breast cancer cell lines (e.g., MCF-7), the compound induced apoptosis through the intrinsic mitochondrial pathway. This was evidenced by:

  • Increased expression of pro-apoptotic proteins such as Bax.
  • Decreased levels of anti-apoptotic proteins like Bcl-2.
  • Activation of caspases involved in apoptosis .

Study 1: Inhibition of Cancer Cell Lines

A detailed study evaluated the anti-proliferative effects of the compound against several cancer cell lines. The results indicated:

  • MCF-7 cells exhibited an IC50 value of approximately 3.96 μM.
  • Caco-2 cells showed an IC50 value of around 5.87 μM.
    These findings suggest that the compound may be effective in targeting specific types of cancer .

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure–activity relationship. Modifications to the side chains significantly affected the inhibitory potency against Plk1 PBD. Compounds with longer alkyl chains showed improved activity with IC50 values ranging from 1.63 to 1.83 μM .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The triazoloquinazolinone core is shared among analogs, but substituents at key positions dictate differences in activity and stability. For example:

  • Compound 1 and 7 (): These analogs retain the triazoloquinazolinone core but differ in substituents at regions A (positions 39–44) and B (positions 29–36). NMR data (Table 2, Figure 6 in ) show nearly identical chemical shifts for most protons except in these regions, indicating that substituent changes here alter the chemical environment without disrupting the core scaffold .
  • Derivatives: Synthesized compounds feature phenyl groups at the quinazolinone C2 position and variable substituents (e.g., methyl, chloro) on the triazole ring.

Substituent-Driven Properties

  • 3-Isopropoxypropyl Chain : This ether-containing alkyl chain in the target compound likely improves solubility compared to purely aromatic substituents (e.g., phenyl in derivatives). Similar chains in other studies enhance membrane permeability .
  • Thioacetamide vs. Thiosemicarbazide : The thioacetamide group in the target compound may reduce toxicity compared to thiosemicarbazides, which are prone to hydrolysis or reactive metabolite formation .

Spectroscopic Comparisons

NMR data from highlight the utility of chemical shift analysis in identifying substituent locations. For instance, shifts in regions A and B correlate with modifications to the triazole or quinazolinone moieties. The target compound’s ¹H-NMR profile would similarly reflect its unique substituents, particularly the isopropoxypropyl group (δ ~1.2–3.5 ppm for alkyl and ether protons) and the dimethylphenyl ring (δ ~6.8–7.4 ppm for aromatic protons) .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Core Structure Key Substituents Notable NMR Shifts (ppm) Reference
Target Compound Triazoloquinazolinone 3-Isopropoxypropyl, Thioacetamide δ 1.2–3.5 (alkyl/ether), 6.8–7.4 (aryl)
, Compound 1 Triazoloquinazolinone Undisclosed (Region A/B modifications) δ 2.1–2.5 (alkyl), 7.0–7.3 (aryl)
Derivative Triazoloquinazolinone Phenyl (C2), Thiosemicarbazide δ 7.2–7.8 (aryl), 10.1 (NH)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。